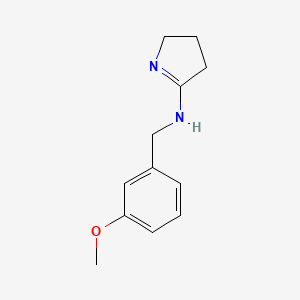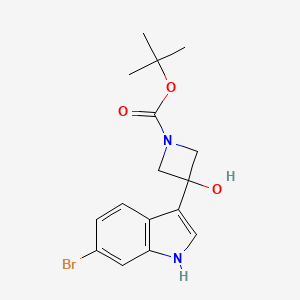
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps starting from commercially available 6-bromo-1H-indole. The synthetic route can be summarized as follows:
Vilsmeier Formylation: The 6-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield 3-formyl-6-bromo-1H-indole.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Azetidine Formation: The protected intermediate undergoes cyclization to form the azetidine ring.
Deprotection and Esterification: The protecting group is removed, and the compound is esterified with tert-butyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-bromo-1H-indol-3-yl)-3-oxoazetidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It is employed in chemical biology research to probe the mechanisms of action of indole-based compounds.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mécanisme D'action
The mechanism of action of 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another indole derivative with potential biological activity.
Uniqueness
3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H19BrN2O3 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
tert-butyl 3-(6-bromo-1H-indol-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(20)19-8-16(21,9-19)12-7-18-13-6-10(17)4-5-11(12)13/h4-7,18,21H,8-9H2,1-3H3 |
Clé InChI |
KFFYAAFDSQYOJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=CNC3=C2C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


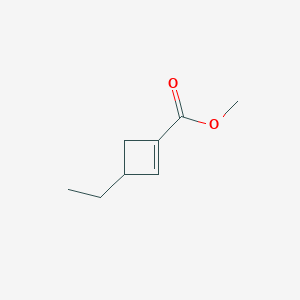


![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)

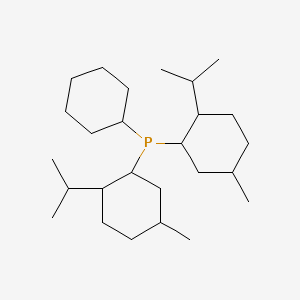
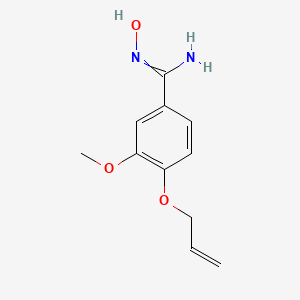
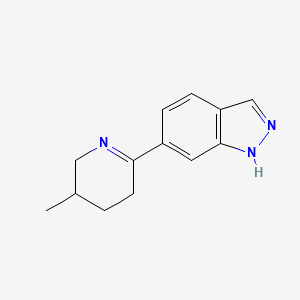


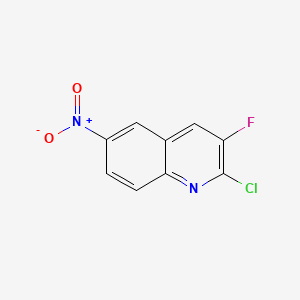
![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
